molecular formula C7H10N2O4S2 B13771016 2-Amino-5-methanesulfonyl-benzenesulfonamide CAS No. 7409-84-9

2-Amino-5-methanesulfonyl-benzenesulfonamide

Cat. No.: B13771016
CAS No.: 7409-84-9
M. Wt: 250.3 g/mol
InChI Key: YNHYKFUSOVOUDF-UHFFFAOYSA-N
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Description

2-Amino-5-methanesulfonyl-benzenesulfonamide is a benzenesulfonamide derivative characterized by an amino group (-NH₂) at position 2 and a methanesulfonyl (-SO₂CH₃) group at position 5 of the benzene ring. Sulfonamides are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, antimicrobial agents, and intermediates in drug synthesis .

Properties

CAS No.

7409-84-9

Molecular Formula

C7H10N2O4S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-amino-5-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C7H10N2O4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,8H2,1H3,(H2,9,12,13)

InChI Key

YNHYKFUSOVOUDF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfonation and Chlorosulfonylation of Aromatic Precursors

A common approach starts from para-substituted aromatic compounds such as paranitrotoluene or p-nitrotoluene. The aromatic ring undergoes sulfonation using chlorosulfonic acid under controlled conditions to form sulfonyl chlorides at the 5-position relative to the methyl or methanesulfonyl group.

  • Reaction conditions:
    • Organic solvents such as chlorobenzene, dichloromethane, or chloroform are used.
    • The weight ratio of nitrotoluene to chlorosulfonic acid is maintained between 1:1.2 to 1.5.
    • Stirring speeds range from 800 to 100 rpm.
    • Temperature is controlled between 100 to 150 °C.
    • Post-reaction washing with water (0.3-0.4 times the solvent volume) is performed 2-3 times to purify the sulfonyl chloride intermediate.

This step yields 2-methyl-5-nitrobenzenesulfonyl chloride with high purity and minimal byproducts due to the high activity of chlorosulfonic acid and controlled reaction parameters.

Amidation and Hydrogenation to Introduce the Amino Group

The sulfonyl chloride intermediate is then subjected to amidation and catalytic hydrogenation to convert the nitro group to an amino group, producing 2-amino-5-methanesulfonyl-benzenesulfonamide.

  • Hydrogenation conditions:

    • Catalysts such as palladium on carbon, palladium hydroxide on carbon, or Raney nickel are employed.
    • Organic solvents include methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, tetrahydrofuran, or acetonitrile.
    • Reaction temperature ranges from 0 to 150 °C.
    • Hydrogen pressure is maintained between 0.1 to 2.0 MPa.
    • Reaction time varies from 3 to 24 hours.
  • Post-reaction treatment:

    • Washing with water to remove impurities.
    • Concentration and purification steps involving ethanol washing and triethylamine treatment.

This method provides a light yellow solid product with high purity suitable for industrial production.

Alternative Synthetic Routes and Functionalization

Other synthetic routes involve diazotization and coupling reactions for related sulfonamide derivatives, including aryl thiazolone–benzenesulfonamides, which share structural similarities. These methods typically involve:

  • Diazotization of amino-substituted aromatic sulfonamides.
  • Coupling with thiocyanates or aldehydes under reflux in ethanol or acetic acid.
  • Recrystallization to purify the products.

Such approaches yield compounds with biological activities and are characterized by yields ranging from 61% to 78%.

Comparative Data Table of Preparation Parameters

Step Parameters Conditions/Values Notes
Sulfonation Solvent Chlorobenzene, dichloromethane, chloroform Organic solvent choice affects reaction rate
Temp. 100–150 °C Ensures efficient sulfonyl chloride formation
Stirring speed 800–100 rpm Controls reaction homogeneity
Reagent ratio (nitrotoluene:chlorosulfonic acid) 1:1.2–1.5 Optimizes sulfonation yield
Post-washing Water 0.3–0.4 volume × organic solvent, 2–3 washes Removes impurities
Amidation/Hydrogenation Catalyst Pd/C, Pd(OH)₂/C, Raney Ni Catalytic reduction of nitro to amino group
Solvent Methanol, ethanol, isopropanol, ethylene glycol, etc. Solvent choice affects solubility and reaction
Temp. 0–150 °C Reaction kinetics control
Pressure 0.1–2.0 MPa Hydrogen pressure for reduction
Time 3–24 hours Ensures complete reduction
Post-treatment Water washing, ethanol wash, triethylamine treatment Purification steps
Yield and Purity Yield High, typically >70% Industrially viable
Product purity High purity (>95%) Suitable for pharmaceutical applications

Research Findings and Industrial Relevance

  • The two-step sulfonation followed by hydrogenation is considered efficient, with a short synthetic route and high product purity.
  • The use of chlorosulfonic acid allows rapid sulfonation with minimal byproducts, important for scale-up.
  • Catalytic hydrogenation under controlled pressure and temperature ensures selective reduction of the nitro group without affecting other functionalities.
  • Post-reaction purification involving aqueous and organic solvent washes improves product quality, critical for biological applications.
  • Alternative synthetic methods involving diazotization and coupling reactions provide routes to related sulfonamide derivatives with potential biological activity but are less direct for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methanesulfonyl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst for reduction reactions.

    Nucleophiles: Such as sodium hydroxide (NaOH) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these derivatives back to the original amino compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-Amino-5-methanesulfonyl-benzenesulfonamide has shown significant antimicrobial properties. Research indicates that sulfonamide derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the benzenesulfonamide moiety demonstrated effective inhibition of bacterial growth, making them potential candidates for developing new antibiotics .

Cancer Therapeutics
Recent studies have highlighted the potential of 2-amino-5-methanesulfonyl-benzenesulfonamide derivatives in cancer treatment. A notable case involves the synthesis of new aryl thiazolone-benzenesulfonamides that exhibited selective inhibition of carbonic anhydrase IX, an enzyme overexpressed in various cancers. These compounds not only inhibited tumor cell proliferation but also induced apoptosis in cancer cell lines, suggesting their utility as anticancer agents .

Diuretic and Antihypertensive Properties
The compound has been explored for its diuretic effects and potential use in treating hypertension. Sulfonamides are known to influence renal function and fluid balance, making them valuable in managing conditions related to fluid retention .

Agricultural Applications

Herbicide Development
The structural characteristics of 2-amino-5-methanesulfonyl-benzenesulfonamide make it a candidate for developing herbicides. Its ability to regulate plant growth and inhibit unwanted vegetation has been documented, indicating its potential as a bioactive agent in agricultural practices .

Plant Growth Regulators
The compound's effects on plant metabolism suggest applications as a plant growth regulator. Studies have shown that certain sulfonamide derivatives can enhance crop yields by optimizing nutrient uptake and improving resistance to environmental stressors .

Material Science

Polymer Chemistry
In material science, 2-amino-5-methanesulfonyl-benzenesulfonamide is being investigated for its role in synthesizing novel polymers with enhanced properties. The incorporation of sulfonamide groups into polymer backbones can improve thermal stability and mechanical strength, making these materials suitable for high-performance applications .

Case Studies

Study Application Area Findings
Moustafa et al. (2014)AntimicrobialDemonstrated broad-spectrum activity against bacterial strains with MIC values ranging from 500–1000 μg/mL .
Recent Cancer ResearchCancer TherapeuticsNew derivatives showed selective inhibition of carbonic anhydrase IX and induced apoptosis in MDA-MB-231 cells .
Agricultural StudyHerbicide DevelopmentIdentified as effective in regulating plant growth and controlling weeds .

Mechanism of Action

The mechanism of action of 2-Amino-5-methanesulfonyl-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the enzyme carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death .

Comparison with Similar Compounds

Reactivity Trends :

  • Electrophilic Substitution : Methanesulfonyl groups deactivate the benzene ring, directing further substitutions to meta/para positions relative to existing groups.
  • Acidity : The sulfonamide N-H in the target compound is expected to be more acidic than methyl or methoxy analogs due to the electron-withdrawing -SO₂CH₃ group .

Research Findings and Data Gaps

  • 5-Amino-2-methylbenzenesulfonamide: Optimized synthesis yields >90% purity .
  • Methanesulfonyl Derivatives: Limited data on 2-Amino-5-methanesulfonyl-benzenesulfonamide necessitate further studies on its synthesis, crystallography (e.g., via SHELX ), and wavefunction analysis (e.g., using Multiwfn ).

Biological Activity

2-Amino-5-methanesulfonyl-benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and cardiovascular research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and effects on perfusion pressure.

The compound features a sulfonamide group, which is known for its ability to inhibit various enzymes, particularly carbonic anhydrases (CAs). The inhibition of these enzymes can lead to significant physiological effects, including alterations in pH balance and fluid secretion.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₇H₈N₂O₄S₂
Molecular Weight232.28 g/mol
Functional GroupsAmino, Sulfonyl

1. Enzyme Inhibition

Research indicates that 2-Amino-5-methanesulfonyl-benzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrases. A study reported IC₅₀ values of 10.93–25.06 nM for CA IX and 1.55–3.92 μM for CA II, showcasing its selectivity for CA IX over CA II . This selectivity is crucial for therapeutic applications, especially in cancer treatment where CA IX is often overexpressed.

2. Anticancer Properties

The compound has demonstrated significant anticancer activity, particularly against breast cancer cell lines such as MDA-MB-231. The mechanism involves induction of apoptosis, with studies showing a 22-fold increase in annexin V-FITC positive cells compared to controls .

Case Study: MDA-MB-231 Cell Line

  • Treatment : 2-Amino-5-methanesulfonyl-benzenesulfonamide
  • Outcome : Induced apoptosis with significant cellular uptake.

3. Cardiovascular Effects

The compound's influence on cardiovascular parameters has also been investigated. In isolated rat heart models, derivatives of benzenesulfonamides were shown to decrease perfusion pressure and coronary resistance . The proposed mechanism involves interaction with calcium channels, suggesting potential applications in managing hypertension.

Table 2: Cardiovascular Effects

CompoundEffect on Perfusion PressureCoronary Resistance Change
4-(2-aminoethyl)benzenesulfonamideDecreasedDecreased
ControlBaselineBaseline

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical models indicate favorable permeability characteristics across various cell types . However, further empirical studies are necessary to confirm these findings and establish a comprehensive safety profile.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Amino-5-methanesulfonyl-benzenesulfonamide?

A three-step synthesis pathway is typically utilized: (i) selective sulfonation of the aromatic ring using chlorosulfonic acid, (ii) introduction of the methanesulfonyl group via nucleophilic substitution, and (iii) amination to install the amino group. Key parameters include temperature control during sulfonation (150–160°C) and stoichiometric optimization to minimize side reactions like over-sulfonation . Purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How can the structural integrity of 2-Amino-5-methanesulfonyl-benzenesulfonamide be validated experimentally?

Use a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and hydrogen bonding (e.g., NH2_2 and SO2_2NH2_2 protons resonate at δ 6.5–7.5 ppm).
  • X-ray crystallography : Single-crystal analysis with SHELXL (via WinGX suite) refines bond lengths and angles, particularly for the sulfonamide and methanesulfonyl groups .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 264.07) .

Q. What safety protocols are critical when handling 2-Amino-5-methanesulfonyl-benzenesulfonamide?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can experimental design address challenges in crystallizing 2-Amino-5-methanesulfonyl-benzenesulfonamide?

Slow evaporation from DMSO/water (1:3 v/v) at 4°C promotes crystal growth. For twinned crystals, employ SHELXD for structure solution and refine anisotropic displacement parameters using SHELXL. High-resolution data (≤0.8 Å) are critical for resolving disorder in the methanesulfonyl group .

Q. What computational tools are recommended for analyzing the electronic properties of this compound?

  • Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. Use the Hirshfeld surface analysis to study intermolecular interactions (e.g., NH\cdotsO hydrogen bonds) .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to correlate experimental and theoretical vibrational spectra (IR/Raman) .

Q. How should researchers resolve contradictions in synthetic yield data across studies?

  • Side-reaction analysis : Monitor reaction intermediates via LC-MS to detect byproducts like N-acetylated derivatives.
  • Kinetic studies : Vary reaction time and temperature to identify optimal conditions (e.g., 12 hours at 110°C for amination).
  • Reproducibility checks : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and cross-reference with literature melting points (163–165°C) .

Methodological Notes

  • Crystallography : For ambiguous electron density, apply TWIN/BASF commands in SHELXL to model twinning .
  • Spectroscopy : Deuterated DMSO is preferred for NMR to avoid solvent interference with NH protons .
  • Safety : Store the compound at 4°C in airtight containers to prevent hygroscopic degradation .

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